![molecular formula C20H13IN4O2 B2359409 (4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone CAS No. 321998-85-0](/img/structure/B2359409.png)
(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone
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Description
“(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone” is a chemical compound with the molecular formula C20H13IN4O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of an iodophenyl group, a pyrazol group, and a pyrimidinyloxyphenyl group . The molecular weight of the compound is 468.254.Scientific Research Applications
Antimicrobial Activity
(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone and its derivatives have shown promising results in antimicrobial studies. For instance, a series of similar compounds demonstrated significant antimicrobial activities, with some showing high effectiveness comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). Another study highlighted the synthesis of novel pyrazoline derivatives, including compounds structurally related to (4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone, which exhibited potent antibacterial activity (Ravula et al., 2016).
Anticancer Properties
Research has also delved into the anticancer potential of compounds related to (4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone. A study synthesized a series of pyrazole derivatives and evaluated them for anticancer activity, finding some of them exhibited higher activity than the reference drug doxorubicin (Hafez et al., 2016).
Enzyme Inhibitory Activity
Enzyme inhibitory activities are another area where compounds similar to (4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone have been studied. For instance, a set of compounds was designed to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with some showing significant inhibitory activities (Cetin et al., 2021).
Structural Analysis
Structural analysis and synthesis processes of related compounds have also been extensively researched. These studies contribute to understanding the molecular structure and potential applications of such compounds in various therapeutic areas (Swamy et al., 2013).
Corrosion Inhibition
Interestingly, some pyrazole derivatives, which are structurally related to the compound , have been investigated for their corrosion inhibition properties. These compounds have demonstrated effective corrosion inhibition effects on mild steel in acidic solutions (Yadav et al., 2015).
Molecular Docking Studies
Molecular docking studies of related compounds have provided insights into their potential biological activities and interactions with various biological targets. This includes their binding affinities and potential as drug candidates (Radhika et al., 2020).
properties
IUPAC Name |
(4-iodophenyl)-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN4O2/c21-16-6-2-15(3-7-16)19(26)25-13-10-18(24-25)14-4-8-17(9-5-14)27-20-22-11-1-12-23-20/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTXJKKUCJILNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone |
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